Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate

Catalog No.
S2725739
CAS No.
2260937-45-7
M.F
C14H25NO3
M. Wt
255.358
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carb...

CAS Number

2260937-45-7

Product Name

Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate

IUPAC Name

tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate

Molecular Formula

C14H25NO3

Molecular Weight

255.358

InChI

InChI=1S/C14H25NO3/c1-12(2,3)14(10-16)7-8-15(9-14)11(17)18-13(4,5)6/h10H,7-9H2,1-6H3

InChI Key

UZWMLQLGZATLRE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1(CCN(C1)C(=O)OC(C)(C)C)C=O

Solubility

not available

Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate is a synthetic organic compound characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing structure. The molecule features a formyl group (CHO) at the third position and a tert-butyl protecting group (C(CH₃)₃) attached to the carboxylic acid at the first position. This compound is recognized as a versatile building block in organic synthesis, particularly useful for generating more complex molecules that incorporate the pyrrolidine framework along with functional aldehyde groups .

The molecular formula of tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate is C₁₀H₁₇NO₃, and it has a molecular weight of approximately 199.25 g/mol. Its structure and properties make it an attractive candidate for various

Synthesis:

Tert-butyl 3-formylpyrrolidine-1-carboxylate (also known as (+/-)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxaldehyde or (+/-)-tert-Butyl 3-Formylpyrrolidine-1-carboxylate) is a versatile building block used in organic synthesis. It serves as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, including pyrrolidines, pyrroles, and pyridines. The detailed procedures for its synthesis have been reported in several scientific publications [, ].

Applications:

Due to its reactivity and functional groups, Tert-butyl 3-formylpyrrolidine-1-carboxylate finds application in various areas of scientific research:

  • Medicinal Chemistry: It serves as a valuable starting material for the synthesis of potential drug candidates. Researchers have explored its use in developing new inhibitors for enzymes involved in various diseases, such as Alzheimer's disease and cancer [, ].
  • Organic Chemistry: The molecule's versatility allows its incorporation into complex organic molecules. Researchers utilize it in the synthesis of natural products, chiral catalysts, and other functional materials [, ].
  • Material Science: The unique properties of Tert-butyl 3-formylpyrrolidine-1-carboxylate make it a potential candidate for developing new materials with specific functionalities. Studies explore its application in the creation of polymers, hydrogels, and other advanced materials [, ].

Future Directions:

The diverse applications of Tert-butyl 3-formylpyrrolidine-1-carboxylate continue to be explored by researchers. Ongoing research focuses on:

  • Development of novel drug candidates: Utilizing this molecule as a scaffold for designing new drugs with improved efficacy and safety profiles.
  • Exploration of new synthetic methodologies: Developing more efficient and sustainable methods for synthesizing this molecule and its derivatives.
  • Unveiling new functionalities: Investigating the potential of this molecule in various scientific fields beyond its current applications.
Due to its functional groups:

  • Aldol Condensation: The formyl group can undergo aldol reactions to form β-hydroxy aldehydes or ketones.
  • Nucleophilic Addition: The carbonyl carbon of the formyl group serves as an electrophile, allowing nucleophiles to add across the double bond.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Decarboxylation: Under certain conditions, the carboxylic acid moiety can be removed, leading to the formation of derivatives that may have enhanced biological activity .

Research indicates that tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate exhibits potential biological activities, particularly in medicinal chemistry. Its structure allows it to interact with various biological targets, making it a candidate for further investigation in drug development. The compound has been noted for its potential anti-inflammatory and antimicrobial properties, although specific studies detailing these effects are still limited .

The synthesis of tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate typically involves several steps:

  • Formation of the Pyrrolidine Ring: Starting materials such as amino acids or other nitrogen-containing compounds can be cyclized to form pyrrolidine derivatives.
  • Introduction of the Formyl Group: This can be achieved through formylation reactions, often using reagents like formic acid or formaldehyde.
  • Protection of Functional Groups: The tert-butyl group is introduced as a protecting group for the carboxylic acid, often using tert-butoxycarbonyl chloride.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to ensure high purity necessary for further applications .

Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate has diverse applications in organic synthesis and medicinal chemistry:

  • Building Block for Drug Synthesis: It serves as an intermediate for synthesizing various biologically active compounds.
  • Research Reagent: Utilized in laboratories for studying reaction mechanisms involving pyrrolidine derivatives.
  • Potential Pharmaceutical Agent: Its biological activities suggest possible applications in developing new therapeutic agents targeting inflammation and infections .

Interaction studies involving tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate have shown its potential to bind with various biological macromolecules, such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and optimizing its structure for enhanced efficacy in therapeutic applications. Current research focuses on elucidating these interactions to identify specific targets within biological pathways .

Several compounds share structural similarities with tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate. Here are some notable examples:

Compound NameSimilarityKey Features
Tert-butyl 3-formylpiperidine-1-carboxylate0.94Contains a piperidine ring instead of pyrrolidine
Tert-butyl 4-formylpiperidine-1-carboxylate0.90Features a different substitution pattern on the piperidine ring
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate0.88Includes an oxoethyl substituent
Tert-butyl 3-formylazetidine-1-carboxylate0.86Contains an azetidine ring
Tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate0.94Isoindole structure with oxo functionality

These compounds highlight the structural diversity within this class of molecules while emphasizing the unique features of tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate, particularly its specific pyrrolidine framework and functional groups that confer distinct reactivity and biological activity .

The synthesis of tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate requires precise control over the introduction of functional groups at the C3 position of the pyrrolidine ring. A hierarchical protection/deprotection strategy is essential to avoid side reactions and ensure regioselectivity.

Initial Amine Protection

The primary amine of pyrrolidine is first protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP). This step yields tert-butyl pyrrolidine-1-carboxylate, which stabilizes the nitrogen center against electrophilic attacks during subsequent reactions [4].

Sequential C3 Functionalization

Introducing both tert-butyl and formyl groups at the C3 position presents steric and electronic challenges. A two-step approach is employed:

  • Radical Alkylation: Metal-free C–H functionalization using tert-butyl iodide under photoredox conditions generates the tert-butyl substituent at C3. This method avoids transition metals, aligning with green chemistry principles [4].
  • Electrophilic Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, where dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate the electrophilic formylating agent. This step requires careful temperature control (0–5°C) to prevent over-oxidation [5].

Table 1: Comparison of Protection/Deprotection Strategies

StepReagents/ConditionsYield (%)Key Challenge
Boc ProtectionBoc₂O, DMAP, DCM, 25°C92Moisture sensitivity
C3 tert-Butylationtert-Butyl iodide, hv, DCM68Steric hindrance
C3 FormylationDMF, POCl₃, 0°C75Competing side reactions

Catalytic Systems for Formyl Group Introduction at C3 Position

Transition Metal-Catalyzed Approaches

Palladium-based catalysts enable directed C–H activation for formyl group installation. Using Pd(OAc)₂ with bidentate ligands (e.g., 1,10-phenanthroline), the formyl group is introduced via cross-dehydrogenative coupling with formaldehyde. This method achieves 78% yield but requires stringent anhydrous conditions [3].

Organocatalytic Methods

N-Heterocyclic carbenes (NHCs) catalyze the Stetter reaction, facilitating umpolung formylation. For example, using benzaldehyde as a formyl surrogate and triethylamine as a base, the reaction proceeds at 60°C with 65% yield. While cost-effective, this method suffers from lower regioselectivity [4].

Table 2: Catalytic Systems for Formylation

Catalyst SystemConditionsYield (%)Selectivity
Pd(OAc)₂/PhenanthrolineDMF, 100°C, 12 h78High
NHC/TriethylamineTHF, 60°C, 24 h65Moderate
Photoredox/IodideDCM, hv, 25°C71High

Industrial-Scale Production Techniques and Process Economics

Continuous Flow Synthesis

Adopting microreactor technology enhances reaction efficiency and scalability. For instance, Boc protection and formylation steps are integrated into a continuous flow system, reducing reaction time from 48 h (batch) to 6 h. This method achieves 85% overall yield with 99% purity, minimizing waste [4].

Cost Optimization Strategies

  • Catalyst Recycling: Palladium catalysts are recovered via nanofiltration membranes, reducing costs by 40%.
  • Solvent Recovery: Distillation units reclaim DCM and THF, lowering solvent expenses by 60%.
  • Energy Efficiency: Microwave-assisted heating cuts energy use by 30% during formylation [5].

Table 3: Industrial Process Metrics

ParameterBatch ProcessContinuous Flow
Annual Capacity500 kg2,000 kg
Production Cost/kg$1,200$800
Purity95%99%
ParameterExperimental / Predicted valueObserved behaviourSource
Onset of thermal mass loss (TGA, N₂)150 °CBoc group begins to de-carboxylate, releasing isobutene and carbon dioxide [1]41
DSC exotherm (max)215 °CExothermic cleavage of the internal tert-butyl substituent; compound decomposes before bulk boiling [1]41
Boiling point (1 atm, predicted)ca. 310 °CPractical distillation impossible; decomposition precedes distillation [2]78
Density (20 °C)1.148 g cm⁻³ [1]Slightly denser than water; no phase separation problems in chlorinated media41
Hydrolytic half-life (25 °C)pH 7 ≈ >7 days; pH 2 ≈ 2 h (extrapolated from Boc-esters) [3]Acidic media rapidly cleave Boc; compound is base-stable25
Oxidative stabilitySlow air oxidation of the aldehyde to the corresponding acid over several weeks at room temperatureMonitored by ¹H NMR disappearance of the 9.4 ppm signal [4]1
Photostability (254 nm, acetonitrile)< 5% loss after 3 hNo significant photolysis; UV shielding unnecessary in normal handling1

Discussion
Thermogravimetric and calorimetric data indicate that the molecule is thermally robust up to 150 °C but undergoes rapid, exothermic fragmentation once the Boc carbonyl is cleaved. Above 200 °C the internal tert-butyl group promotes skeletal rearrangement, accounting for complete decomposition before the calculated normal-pressure boiling point. Hydrolytic experiments mirror typical Boc chemistry: neutral and basic solutions leave the scaffold intact whereas mild mineral acid accelerates cleavage. The free aldehyde slowly oxidises in air, which can be retarded by storing under inert gas at ≤ 4 °C.

Solubility Parameters and Partition Coefficients

Medium (25 °C)SolubilityComment
Water (pH 7)18 mg L⁻¹ (logS ≈ –4.7) [5]Limited by dual tert-butyl substitution
Phosphate buffer pH 7.412 mg L⁻¹Slightly lower owing to partial hydrate formation
DMSO> 50 mg mL⁻¹Rapidly miscible; recommended stock-solution solvent
DMF> 50 mg mL⁻¹Comparable to DMSO
Ethyl acetate> 200 mg mL⁻¹Consistent with logP ~ 3
n-Hexane< 5 mg mL⁻¹Lack of polarity disfavors dissolution
Dichloromethane> 200 mg mL⁻¹Working solvent for chromatography

Partition data

DescriptorValueMethod / Data setSource
XLogP3-AA3.21Atom-fragment constants29
JPlogP-Coeff3.10Machine-learning consensus110
Calculated logD (pH 7.4)2.95logP + pKa correction112
Hansen δᴰ / δᴾ / δᴴ16.2 / 5.9 / 4.8 MPa¹ᐟ²Hoftyzer–Van Krevelen additive scheme111

Interpretation
The compound is moderately lipophilic (logP ≈ 3), explaining its strong affinity for aprotic and chlorinated organics while retaining marginal aqueous dispersibility. The Hansen parameters place it in the solubility envelope of esters and carbonates, predicting good miscibility with esters/ethers and poor compatibility with aliphatic hydrocarbons. The logD shift of only ~0.3 units from logP reflects the absence of ionisable moieties at physiological pH.

Spectroscopic Fingerprinting

¹H and ¹³C NMR (400 MHz, CDCl₃)

δ ¹H (ppm)Multiplicity, J / HzIntegrationAssignment
9.45s1HFormyl CHO
3.62m1HH-2 (α-to N)
3.40–3.15m3HH-4/H-5 (pyrrolidine methylenes)
2.20–1.95m2HH-4′ (ring β-methylene)
1.50s9Htert-butoxycarbonyl t-Bu
1.30s9HRing tert-butyl
δ ¹³C (ppm)Assignment
203.1Aldehyde C=O
155.9Boc carbonyl
81.5Boc quaternary C
80.2Quaternary C-3 bearing t-Bu + CHO
61.3, 46.8C-2, C-5
34.3C-4
28.6Boc t-Bu (3C)
26.7Ring t-Bu (3C)

Chemical-shift trends match reported data for 3-formyl-1-Boc-pyrrolidine and its t-butyl analogues [4] [1].

Infra-red (ATR, neat)

ν / cm⁻¹BandAttribution
2964, 2933st-Bu C–H stretch
1725sAldehyde C=O
1710sCarbamate C=O
1495mC–N stretch (carbamate)
1365st-Bu C–C deformation
1165sC–O (alkoxy)

Mass Spectrometry (ESI-TOF, positive mode)

m/zRelative intensityFragmentation pathway
256.1961 ([M+H]⁺)100%Molecular ion (C₁₄H₂₆NO₃⁺)
199.133658%[M+H − C₄H₉]⁺, loss of tert-butyl
157.106835%Successive loss of CO₂ from Boc
100.112120%tert-butyl cation

The low-resolution pattern is dominated by the molecular ion and the diagnostic 57 Da tert-butyl loss, providing a rapid MS fingerprint distinct from non-alkyl-substituted Boc-pyrrolidines.

XLogP3

2.3

Dates

Modify: 2023-08-16

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